3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-1-2-9(16-15-8)17-5-3-7(4-6-17)10(12,13)14/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCYYLLYNCXIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as an inhibitor of key enzymes involved in cancer progression. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridazine ring with a chlorine atom at the 3-position and a piperidin-4-yl group with a trifluoromethyl substituent at the 6-position. Its molecular formula is with a molecular weight of approximately 227.69 g/mol. The trifluoromethyl group enhances lipophilicity, which may influence its interactions with biological targets.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2) :
Research indicates that this compound acts as a selective inhibitor of CDK2, an enzyme crucial for cell cycle regulation. The inhibition of CDK2 suggests potential applications in cancer treatment, as dysregulation of this kinase is often implicated in tumor proliferation.
Selective Inhibition of LSD1 :
Additionally, the compound has been shown to selectively inhibit lysine-specific demethylase 1 (LSD1), further positioning it as a candidate for therapeutic development against various cancers. LSD1 is involved in epigenetic regulation and is associated with several malignancies.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Biological Target | Activity | Potential Applications |
|---|---|---|
| CDK2 | Inhibitor | Cancer treatment |
| LSD1 | Inhibitor | Cancer therapy |
| Kinases (general) | Various | Metabolic pathway modulation |
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on CDK2 and LSD1, indicating their potential as anticancer agents .
- Structural Activity Relationship (SAR) : Research has indicated that variations in the piperidine moiety can significantly affect the biological activity of related compounds. For instance, modifications to the trifluoromethyl group or piperidine structure can enhance or diminish inhibitory effects on CDK2 and LSD1 .
- Pharmacological Testing : Ongoing pharmacological tests are assessing the efficacy of this compound against various cancer cell lines, focusing on its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine are compared below with analogs bearing modifications to the piperidine/piperazine ring, substituents, or pyridazine core.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Comparison Points:
Substituent Effects on Bioactivity :
- The trifluoromethyl group in the title compound enhances lipophilicity and metabolic stability compared to the 2-fluorophenyl analog (), which shows serotonin receptor affinity .
- R62025 (), with a 3-methylphenyl substituent, exhibits potent antiviral activity (IC₅₀ = 0.02 μM) due to optimized steric bulk for viral capsid binding.
Structural Flexibility vs. Rigidity: Piperidine derivatives (e.g., the title compound) adopt a chair conformation, favoring stable target interactions .
Pharmacokinetic Properties :
- The methoxy group in 3-chloro-6-[4-(4-methoxyphenyl)piperazin-1-yl]pyridazine enhances aqueous solubility, as shown in bioavailability radar charts (, Figure 8).
- Sulfonamido derivatives () leverage hydrogen-bonding interactions for improved target engagement (IL-1β inhibition).
Synthetic Accessibility :
- The title compound’s synthesis is straightforward (one-step reflux), whereas R62025 and sulfonamido analogs require multi-step protocols with lower yields .
Preparation Methods
Halogenation and Substitution on Pyridazine
A common approach starts with a suitably substituted pyridazine precursor, often 3-chloropyridazine derivatives. The chloro substituent at the 3-position is introduced via electrophilic halogenation or is already present in the starting material. The 6-position is activated for nucleophilic aromatic substitution or cross-coupling reactions to install the piperidinyl moiety.
Synthesis of 4-(Trifluoromethyl)piperidine Intermediate
The 4-(trifluoromethyl)piperidine fragment is prepared or sourced commercially. This piperidine ring is functionalized with a trifluoromethyl group at the 4-position, which imparts unique electronic and steric properties beneficial for biological activity.
Coupling Reaction to Form Target Compound
The key step is the nucleophilic substitution of the 6-position of the pyridazine ring with the nitrogen of the 4-(trifluoromethyl)piperidine. This can be achieved via:
- Nucleophilic Aromatic Substitution (SNAr): The 6-position of the pyridazine ring, if activated by electron-withdrawing groups, undergoes substitution with the piperidine nitrogen under basic conditions.
- Transition Metal-Catalyzed Coupling: Palladium- or copper-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) can be employed to couple the piperidine nitrogen with a halogenated pyridazine.
Representative Synthetic Procedure (Based on Patent WO2011095459A1)
- Starting Material: 3-chloro-6-halopyridazine (halogen = bromine or iodine).
- Reagents: 4-(trifluoromethyl)piperidine, base (e.g., potassium carbonate), solvent (e.g., DMF or acetonitrile).
- Conditions: Heating at 80–120 °C under inert atmosphere.
- Workup: After reaction completion, the mixture is cooled and diluted with water, extracted with organic solvents.
- Purification: Chromatography on silica gel using a heptane/ethyl acetate mixture (2:1) as eluent to isolate the pure product.
This method yields this compound with good purity and yield.
Alternative Synthetic Routes
Thiourea-Assisted Coupling (Analogous Methods)
In related piperidinylpyridazine derivatives, coupling of 4-picolin-2-amine or other aminopyridines with piperidine derivatives has been achieved using 1,1'-thiocarbonyldiimidazole as a coupling agent under mild heating (40 °C). This method is efficient for forming carbothioamide linkages but can be adapted for related amination reactions.
Copper-Catalyzed Amination (Chan-Lam Reaction)
A modified Chan-Lam coupling using copper(II) acetate catalyst under oxygen atmosphere at 45 °C in sealed microwave vials allows the formation of arylpiperazine derivatives. This method reduces the need for excess copper and oxygen, making it suitable for parallel synthesis of analogues.
Purification and Characterization
- Chromatographic Purification: Silica gel chromatography with heptane/ethyl acetate mixtures is standard.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
- Yield and Purity: Typically yields range from moderate to high (50–85%), with purity >95% after chromatographic purification.
Summary Table of Synthetic Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 3-chloro-6-halopyridazine | Halogen = Br or I |
| Nucleophile | 4-(trifluoromethyl)piperidine | Commercial or synthesized |
| Base | Potassium carbonate or cesium carbonate | Facilitates nucleophilic substitution |
| Solvent | DMF, acetonitrile | Polar aprotic solvents preferred |
| Temperature | 80–120 °C | Heating under inert atmosphere |
| Catalyst (if applicable) | Copper(II) acetate for Chan-Lam coupling | 10 mol% loading, oxygen atmosphere |
| Purification | Silica gel chromatography | Heptane/ethyl acetate 2:1 eluent |
| Yield | 50–85% | Depending on method and scale |
Research Findings and Considerations
- The presence of the trifluoromethyl group on the piperidine ring enhances the compound's metabolic stability and lipophilicity, which are crucial for biological activity.
- Nucleophilic aromatic substitution is favored on pyridazine rings due to their electron-deficient nature, facilitating coupling with amines.
- Transition metal-catalyzed methods provide milder conditions and higher selectivity but require careful control of catalyst loading and atmosphere.
- Purification by chromatography is essential to remove unreacted starting materials and side products, ensuring high purity for biological testing.
Q & A
Basic: What are the primary synthetic routes for 3-chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyridazine?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. A common method involves reacting 3,6-dichloropyridazine with 4-(trifluoromethyl)piperidine under basic conditions (e.g., potassium carbonate in dichloromethane) at elevated temperatures (100–120°C). Microwave-assisted synthesis can accelerate reaction kinetics, reducing time from hours to minutes .
Key considerations :
- Purification via column chromatography or recrystallization.
- Purity validation using HPLC/UPLC (e.g., 99.90% purity achieved in a pyrrolamide synthesis) .
Advanced: How can regioselectivity challenges in functionalizing pyridazine cores be addressed?
Regioselectivity in pyridazine derivatives is influenced by electronic and steric factors. For 3-chloro-6-substituted pyridazines, the C3 position is more electrophilic due to electron-withdrawing effects of the trifluoromethyl group. Strategies include:
- Temperature control : Lower temperatures favor kinetically controlled products.
- Catalytic systems : Palladium catalysts enable selective cross-coupling at C3 .
- Protecting groups : Temporary blocking of reactive sites (e.g., using tert-butoxycarbonyl groups) .
Data contradiction : Conflicting yields in SNAr reactions (63–77%) suggest solvent polarity and base strength critically impact outcomes .
Basic: What biological activities are associated with this compound?
The compound exhibits diverse bioactivity:
- AhR agonism : Promotes granulocytic differentiation in HL-60 leukemia cells.
- CRF1R antagonism : Potential for stress-related disorders.
- Antiviral activity : Structural analogs inhibit viral replication via RNA polymerase binding .
Screening methodology : - In vitro assays : Alpha-glucosidase inhibition (IC50 values).
- In vivo models : Alcohol withdrawal studies in rodents .
Advanced: How can structure-activity relationships (SAR) guide optimization for G-protein-coupled receptor (GPCR) targets?
Key SAR insights from analogs:
- Piperidine substitution : 4-Trifluoromethyl enhances lipophilicity and metabolic stability.
- Chloro vs. fluoro : Chloro at C3 improves target affinity (e.g., GPR39 agonists), while fluoro reduces off-target toxicity .
Experimental design : - Molecular docking : Validate binding modes to GPCR active sites.
- Pharmacokinetic profiling : Assess logP, plasma protein binding, and CYP450 inhibition .
Basic: What crystallographic techniques are used to resolve its structure?
Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters:
- Data collection : Mo Kα radiation (λ = 0.71073 Å).
- Refinement : Full-matrix least-squares on F² .
Example : A related pyridazine derivative (C16H17ClF3N3O) showed bond length variance (C-Cl: 1.735 Å; C-N: 1.337 Å), confirming electronic effects .
Advanced: How to reconcile contradictory bioactivity data in different studies?
Contradictions arise from assay conditions or impurity profiles. Mitigation strategies:
- Reproducibility checks : Replicate studies under standardized conditions (e.g., cell line passage number).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs) .
Case study : Discrepancies in AhR activation (HL-60 vs. primary cells) were traced to serum-free vs. serum-containing media .
Basic: What analytical methods confirm compound identity and purity?
- NMR : ¹H/¹³C NMR for substituent verification (e.g., piperidine protons at δ 2.5–3.5 ppm).
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.
- HPLC : Retention time alignment with reference standards .
Advanced: How does the trifluoromethyl group influence physicochemical properties?
- Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability.
- Metabolic stability : Resists oxidative degradation (C-F bonds).
- Electron-withdrawing effect : Activates pyridazine for nucleophilic attack at C3 .
Basic: What safety precautions are required during handling?
- Personal protective equipment (PPE) : Gloves, goggles, and fume hood use.
- Waste disposal : Neutralize chlorinated byproducts before disposal.
- Toxicity data : Limited acute toxicity reported, but assume mutagenic potential .
Advanced: How to design derivatives for improved pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
